Product packaging for Benzene, 1-(cyclopropylmethoxy)-4-methoxy-(Cat. No.:CAS No. 54929-10-1)

Benzene, 1-(cyclopropylmethoxy)-4-methoxy-

Cat. No.: B12120424
CAS No.: 54929-10-1
M. Wt: 178.23 g/mol
InChI Key: QIOLLPULPBVAIR-UHFFFAOYSA-N
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Description

Thematic Importance of Aromatic Ethers in Contemporary Organic Synthesis

Aromatic ethers, characterized by an ether linkage (R-O-R') to an aromatic ring, are a significant class of organic compounds. numberanalytics.com They are crucial intermediates in the synthesis of a wide range of commercially important molecules, including pharmaceuticals and agrochemicals. numberanalytics.com The synthesis of aromatic ethers is typically achieved through well-established methods such as the Williamson ether synthesis, which involves the reaction of an alkoxide with an aryl halide, and the Ullmann ether synthesis, a copper-catalyzed reaction. numberanalytics.comscispace.com More recent advancements include dehydrogenative coupling methods, which offer an atom- and step-efficient pathway. sioc-journal.cn

The ether group on an aromatic ring acts as an activating group and directs incoming electrophiles to the ortho and para positions during electrophilic aromatic substitution reactions. libretexts.org This directive effect is a powerful tool in the multi-step synthesis of complex substituted aromatic compounds.

Strategic Integration of Cyclopropyl (B3062369) Moieties in Molecular Design

The cyclopropyl group, a three-membered carbon ring, is an increasingly popular structural motif in medicinal chemistry and drug design. scientificupdate.comhyphadiscovery.com Its inclusion in a molecule can confer several advantageous properties. nih.gov The strained ring system introduces conformational rigidity, which can lead to more favorable binding to biological targets. researchgate.net

Key benefits of integrating a cyclopropyl moiety include:

Enhanced Potency: The rigid structure can lock the molecule in a bioactive conformation. researchgate.net

Increased Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in linear alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. scientificupdate.comhyphadiscovery.com

Modulation of Physicochemical Properties: It can be used as an isosteric replacement for other groups, like alkenes or isopropyl groups, to fine-tune properties such as lipophilicity and reduce off-target effects. scientificupdate.com

Improved Brain Permeability: This has been noted as a potential benefit in drug discovery programs. nih.gov

The unique electronic and steric properties of the cyclopropyl ring make it a valuable tool for medicinal chemists to optimize the pharmacological profile of drug candidates. researchgate.net

General Research Landscape of Methoxy-Substituted Aromatic Systems

Aromatic compounds bearing a methoxy (B1213986) group (-OCH₃) are prevalent in a multitude of natural products and approved pharmaceutical agents. nih.gov The methoxy group significantly influences the electronic properties of the benzene (B151609) ring. wikipedia.org It is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution. libretexts.orgwikipedia.org

In medicinal chemistry, the methoxy group is often utilized to improve ligand-target binding and other pharmacokinetic parameters. nih.gov However, it can also present challenges, as it is susceptible to metabolic O-demethylation by cytochrome P450 enzymes, which can alter the biological activity and clearance of a drug. tandfonline.comnih.gov For instance, the metabolic demethylation of the methoxy group in the non-steroidal anti-inflammatory drug (NSAID) naproxen (B1676952) leads to a reduction in its COX-inhibiting activity. nih.gov Despite this, the strategic placement of methoxy groups remains a key strategy in the design of new bioactive molecules. tandfonline.com

Overview of Research Methodologies Applicable to Benzene, 1-(cyclopropylmethoxy)-4-methoxy-

The study of a specific substituted benzene derivative like Benzene, 1-(cyclopropylmethoxy)-4-methoxy- involves a range of research methodologies.

Synthesis: The construction of this molecule would likely involve standard synthetic organic chemistry techniques. General methods for creating substituted benzenes include electrophilic aromatic substitution reactions like Friedel-Crafts alkylation and acylation, nitration, and halogenation. imperfectpharmacy.shopnumberanalytics.com For this specific compound, the synthesis would require the introduction of both the cyclopropylmethyl group and the methoxy group onto the benzene ring. The methoxy group could be installed via a Williamson ether synthesis on a precursor phenol (B47542), or it could be present on the starting material, such as anisole. The cyclopropylmethyl group could then be introduced via a Friedel-Crafts type reaction or a cross-coupling reaction.

Structural and Analytical Characterization: Once synthesized, the identity and purity of the compound are confirmed using a suite of analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for elucidating the precise structure and connectivity of the atoms. nih.gov Mass spectrometry would be used to confirm the molecular weight and fragmentation pattern. Other techniques such as infrared (IR) spectroscopy and elemental analysis would further corroborate the structure.

Reactivity and Mechanistic Studies: Research may also focus on the chemical reactivity of the title compound. For example, its cyclopropane (B1198618) ring can be used as a "radical clock" in mechanistic studies to probe reaction pathways involving radical intermediates.

Chemical and Physical Properties of Benzene, 1-(cyclopropylmethyl)-4-methoxy-

The compound is a clear, colorless liquid with a sweet, spicy, anise-like aroma. nih.gov It is also known by synonyms such as 4-(Cyclopropylmethyl)anisole. nih.gov

Interactive Data Table: Computed Properties

Interactive Data Table: Experimental Properties

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O2 B12120424 Benzene, 1-(cyclopropylmethoxy)-4-methoxy- CAS No. 54929-10-1

Properties

CAS No.

54929-10-1

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

1-(cyclopropylmethoxy)-4-methoxybenzene

InChI

InChI=1S/C11H14O2/c1-12-10-4-6-11(7-5-10)13-8-9-2-3-9/h4-7,9H,2-3,8H2,1H3

InChI Key

QIOLLPULPBVAIR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC2CC2

Origin of Product

United States

Synthetic Methodologies for Benzene, 1 Cyclopropylmethoxy 4 Methoxy and Analogous Structures

Routes for the Construction of Cyclopropylmethoxy Moieties

The introduction of the cyclopropylmethoxy group is a key step that can be achieved through several reliable synthetic methods.

One of the primary methods for forming the ether linkage in the target molecule is through alkylation reactions. The Williamson ether synthesis, a long-standing and versatile method, is particularly relevant. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of synthesizing "Benzene, 1-(cyclopropylmethoxy)-4-methoxy-," this would typically involve the reaction of 4-methoxyphenoxide with a cyclopropylmethyl halide, such as cyclopropylmethyl bromide.

The reaction is an SN2 process, meaning it works best with primary alkyl halides like cyclopropylmethyl bromide to avoid competing elimination reactions. The 4-methoxyphenoxide is generated by treating 4-methoxyphenol (B1676288) with a strong base.

A general representation of this alkylation is:

Recent advancements have also explored the use of phase-transfer catalysts to facilitate the Williamson ether synthesis, which can enhance reaction rates and yields.

Advanced Reaction Systems for Aryl Cyclopropyl (B3062369) Ether Synthesis

The formation of the ether linkage between an aryl group and a cyclopropylmethoxy moiety requires specialized synthetic strategies. Modern advancements have led to the development of novel reaction systems that offer improved yields, milder conditions, and greater efficiency.

Electrochemical Synthetic Approaches

Electrochemical synthesis represents a green and sustainable alternative for constructing complex organic molecules. By using electricity to drive chemical reactions, this method can often circumvent the need for harsh reagents and catalysts. In the context of aryl ether synthesis, electrochemical approaches can be applied to the formation of C-O bonds. For instance, the methoxymethylation of phenols and alcohols to form MOM ethers has been successfully achieved through electrochemical methods. researchgate.net This demonstrates the potential of electrosynthesis for creating ether linkages under controlled and environmentally benign conditions.

Furthermore, electrochemical methods are effective in activating and functionalizing molecules containing cyclopropane (B1198618) rings. Research has shown that arylcyclopropanes can undergo electrochemical radical-cation-mediated ring-opening reactions, allowing for the introduction of various functional groups. acs.org This strategy involves a single-electron oxidation process that is free from metal catalysts and chemical oxidants, highlighting its green chemistry credentials. acs.org While not a direct synthesis of Benzene (B151609), 1-(cyclopropylmethoxy)-4-methoxy-, these principles establish a foundation for developing future electrochemical routes to aryl cyclopropyl ethers. The cross-dehydrogenative coupling between ethers and other molecules under electrochemical conditions further illustrates the versatility of this approach for C-S bond formation, a concept that could be adapted for C-O bond synthesis. nih.gov

Transition Metal-Catalyzed Coupling Reactions for Aryl-Cyclopropyl Linkages

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The construction of the aryl-cyclopropyl linkage in the target molecule is well-suited to these methods. Palladium-catalyzed cross-coupling reactions are particularly effective. A key example is the coupling of an aryl bromide with cyclopropylmagnesium bromide, which produces cyclopropyl arenes in good to excellent yields. acs.org The presence of zinc halide additives can mediate this reaction, enhancing its efficiency. acs.org

These cross-coupling reactions, which include well-known methods like the Suzuki, Stille, and Negishi reactions, typically involve three main steps: oxidative addition, transmetalation, and reductive elimination. acs.orgyoutube.com The choice of catalyst, ligands, and reaction partners is crucial for success. For instance, nickel-catalyzed Kumada coupling is highly efficient for forming C-C bonds between aryl halides and Grignard reagents. researchgate.net

For the ether linkage (C-O bond), Ullmann-type and Buchwald-Hartwig-type O-arylation reactions are prominent. umich.edursc.org These reactions often employ copper or palladium catalysts to couple aryl halides with alcohols. umich.eduorganic-chemistry.org The use of specific ligands, such as N,N-dimethylglycine or various phosphines, can significantly improve reaction yields and tolerate a wide array of functional groups under relatively mild conditions. organic-chemistry.org

Reaction Type Catalyst System Reactants Bond Formed Reference
Negishi CouplingPalladium / Zinc HalideAryl Bromide + Cyclopropylmagnesium BromideAryl-Cyclopropyl (C-C) acs.org
Ullmann CouplingCopper / LigandAryl Iodide + Aliphatic AlcoholAryl-Alkyl Ether (C-O) organic-chemistry.org
Buchwald-HartwigPalladium / Phosphine LigandAryl Bromide/Chloride + AlcoholAryl-Alkyl Ether (C-O) organic-chemistry.org

Optimization and Scale-Up Considerations in Chemical Synthesis

Moving from a laboratory-scale reaction to industrial production requires careful optimization of various parameters to ensure efficiency, safety, and cost-effectiveness.

Solvent Selection and Reaction Medium Effects

The choice of solvent is a critical factor that can significantly influence the outcome of a chemical reaction. acs.org In the synthesis of aryl ethers, the solvent can affect reactant solubility, reaction rates, and even the reaction pathway. researchgate.net Copper-catalyzed Ullmann ether synthesis, for example, has been shown to work most effectively in polar aprotic solvents such as dimethylformamide (DMF), dioxane, or diglyme. union.edugoogle.com However, in some cases, using an excess of the alcohol reactant as the solvent (neat conditions) can also be successful. union.edu

The selection of the solvent system often involves a trade-off between reactivity and practicality. For instance, a study comparing different co-solvents with methanol (B129727) found that an NMP:MeOH (1:4) system gave superior results for a specific etherification, likely due to the higher concentration of the alcohol reactant. union.edu The polarity of the solvent is key; polar solvents can stabilize charged intermediates or transition states, thereby accelerating the reaction. google.com

Solvent Type Examples Typical Application Reference
Polar AproticDMF, DMSO, Acetonitrile, THFUllmann and Buchwald-Hartwig Couplings union.edugoogle.com
EthersDiethyl ether, 1,2-dimethoxyethaneGeneral inert solvent for coupling reactions google.com
AlcoholsMethanol, EthanolCan act as both solvent and reactant union.edumasterorganicchemistry.com
Non-polarToluene, XyleneUsed in some Ullmann coupling systems umich.edu

Catalyst and Reagent Stoichiometry for Enhanced Efficiency

Optimizing the amounts of catalyst and reagents is essential for maximizing yield and minimizing waste and cost. The stoichiometry of the base, catalyst, and any supporting ligands must be carefully controlled. In aryl ether synthesis, the amount of base used can be a vital factor, with yields increasing up to an optimal point before plateauing. researchgate.net

For transition metal-catalyzed reactions, the catalyst loading is a key parameter. While higher catalyst loading might increase the reaction rate, it also increases costs. Research aims to find the lowest possible catalyst concentration that still provides an efficient reaction. For example, some reactions have been successfully run with catalyst loading as low as 5 mol%. union.edu The ratio of the supporting ligand to the metal catalyst also has a significant effect on the reaction's course and efficiency. google.com The concentration of the primary reactants, such as the alcohol in an etherification, can also be adjusted; a higher concentration generally leads to a greater likelihood of the desired reaction occurring. union.edu

Process Analytical Technologies in Reaction Monitoring

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing processes by measuring Critical Process Parameters (CPPs) in real-time. mt.com This approach ensures that the final product's Critical Quality Attributes (CQAs) are consistently met. mt.com By providing a deep understanding of the chemical system, PAT facilitates the optimization and scale-up of syntheses. mt.com

The implementation of PAT involves integrating online or inline analytical tools that provide data in real-time or near real-time. mt.comrsc.org These tools are crucial for monitoring the concentration of reagents, intermediates, and products throughout the reaction. americanpharmaceuticalreview.com This real-time monitoring allows for immediate adjustments to be made, increasing process efficiency and safety while reducing batch cycle times and failures. rsc.orgresearchgate.net

Common PAT Tools in Chemical Synthesis

PAT Tool Information Provided Application in Synthesis Reference
In-situ Spectroscopy (FTIR, Raman, NIR, UV-Vis)Real-time concentration of reagents, intermediates, and products; reaction kinetics and mechanism.Monitoring reaction progress, identifying unstable intermediates, ensuring reaction completion. mt.comamericanpharmaceuticalreview.com
Automated Chromatography (HPLC, UHPLC)Selective and sensitive analysis of reaction components.Monitoring impurity profiles and ensuring product quality. researchgate.net
Automated SamplingAllows for offline analysis without manual intervention.Provides samples for detailed analysis while maintaining process control. mt.com
Automated WorkstationsPrecise control over synthesis conditions like temperature and pressure.Facilitates the development of robust and safe manufacturing processes. mt.commt.com

By leveraging these advanced technologies, chemists can gain profound insights into reaction mechanisms and kinetics, leading to safer, more efficient, and more reliable chemical manufacturing processes. mt.comamericanpharmaceuticalreview.com

Theoretical and Computational Chemistry Studies on Substituted Aryl Cyclopropyl Ethers

Quantum Chemical Calculations for Molecular Systems

Detailed quantum chemical calculations for "Benzene, 1-(cyclopropylmethoxy)-4-methoxy-" are not available in published literature. Such studies would typically involve the use of computational chemistry software to model the molecule and predict its properties.

Density Functional Theory (DFT) Applications

Specific Density Functional Theory (DFT) studies on "Benzene, 1-(cyclopropylmethoxy)-4-methoxy-" have not been found. DFT is a common computational method used to investigate the electronic structure of many-body systems.

No published data exists for the optimized molecular geometry of "Benzene, 1-(cyclopropylmethoxy)-4-methoxy-", which would include specific bond lengths, bond angles, and dihedral angles calculated using DFT methods.

A detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for "Benzene, 1-(cyclopropylmethoxy)-4-methoxy-" is not available. This analysis is crucial for understanding the electronic transitions and reactivity of a molecule.

There are no specific NBO analysis results for "Benzene, 1-(cyclopropylmethoxy)-4-methoxy-" in the public domain. NBO analysis provides insights into intramolecular and intermolecular bonding and interactions among bonds.

MEP maps for "Benzene, 1-(cyclopropylmethoxy)-4-methoxy-", which would identify the electron-rich and electron-deficient regions and predict sites for electrophilic and nucleophilic attack, have not been published.

An evaluation of the Fukui reactivity functions for "Benzene, 1-(cyclopropylmethoxy)-4-methoxy-" is not present in the available literature. These functions are used to predict the local reactivity of different sites within a molecule.

Computational Prediction of Vibrational Spectra (FT-IR, FT-Raman)

Theoretical vibrational spectra, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman), are typically calculated using DFT methods, often with the B3LYP functional and a suitable basis set. These calculations provide insights into the vibrational modes of the molecule. For Benzene (B151609), 1-(cyclopropylmethoxy)-4-methoxy-, characteristic vibrational frequencies would be expected for the C-H stretching and bending modes of the benzene ring and the cyclopropyl (B3062369) group, as well as the C-O-C stretching modes of the ether linkages. A comparison between the computed and experimentally obtained spectra, if available, would allow for a detailed assignment of the vibrational bands. esisresearch.org

UV-Visible Absorption Spectra Prediction using Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting the electronic absorption spectra of molecules. esisresearch.org For Benzene, 1-(cyclopropylmethoxy)-4-methoxy-, TD-DFT calculations would identify the electronic transitions responsible for its UV-Visible absorption. The calculations would provide the excitation energies and oscillator strengths for the transitions, which correspond to the absorption maxima (λmax) and intensities observed in an experimental spectrum. The transitions are typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other low-lying unoccupied orbitals. The nature of these orbitals, influenced by the methoxy (B1213986) and cyclopropylmethoxy substituents, would determine the characteristics of the absorption bands. nih.gov

Conformational Analysis and Intermolecular Interactions

Energetic Landscapes of Rotamers and Stereoisomers

The presence of flexible single bonds in the cyclopropylmethoxy group allows for the existence of different rotational isomers, or rotamers. wikipedia.org A conformational analysis would involve mapping the potential energy surface by systematically rotating around the C-O and C-C bonds of the side chain. This analysis would identify the most stable conformers (energy minima) and the energy barriers for interconversion between them. The relative energies of these rotamers determine their population distribution at a given temperature.

Analysis of Intramolecular Steric Effects

The three-dimensional structure of Benzene, 1-(cyclopropylmethoxy)-4-methoxy- is influenced by intramolecular steric interactions. The proximity of the cyclopropyl group to the methoxy group and the benzene ring can lead to steric hindrance, which affects the preferred conformation. wikipedia.org Computational analysis can quantify these steric effects by examining bond lengths, bond angles, and dihedral angles in the optimized geometries of different conformers.

Advanced Wave Function and Electron Density Analyses

At the heart of computational analysis is the electron density, a fundamental property that dictates the chemical behavior of a molecule. Advanced techniques go beyond simple orbital diagrams to partition and analyze this density, revealing detailed information about bonding, electron localization, and non-covalent interactions.

The Electron Localization Function (ELF) is a theoretical tool used in quantum chemistry to visualize the spatial localization of electrons in a molecule. wikipedia.org It provides a chemically intuitive picture by mapping regions where the probability of finding an electron pair is high. wikipedia.org An ELF analysis of a molecule like Benzene, 1-(cyclopropylmethoxy)-4-methoxy- would reveal distinct basins of localization. High ELF values (approaching 1) would correspond to covalent bonds (e.g., C-C and C-H bonds in the benzene ring and cyclopropyl group) and lone pairs (on the oxygen atoms), while lower values signify regions of delocalized electrons. researchgate.netjussieu.fr For instance, the π-system of the benzene ring would show characteristic delocalization, which can be contrasted with the highly localized σ-bonds of the cyclopropyl ring. rsc.org

Similarly, the Localized Orbital Locator (LOL) offers another perspective on electron localization, focusing on the kinetic energy density of electrons. researchgate.netresearchgate.net LOL values greater than 0.5 indicate regions where electron localization is predominant. researchgate.net An LOL analysis for an aryl cyclopropyl ether would clearly distinguish the features of different bond types. researchgate.netnih.gov It can effectively delineate covalent bonds, ionic character, and lone pairs. researchgate.netrsc.org In the context of the title compound, LOL plots would show high values in the middle of the C-C and C-O bonds and around the oxygen atoms, corresponding to the bonding pairs and lone pairs, respectively, providing a faithful representation of the molecule's bonding structure. wikipedia.org

To illustrate the type of data obtained from such analyses, the following table presents hypothetical LOL critical point values for key bonds, which quantify the degree of localization.

Interaction / FeatureHypothetical LOL ValueInferred Property
Benzene Ring C-C Bond~0.75Covalent, with π-delocalization
Cyclopropyl C-C Bond~0.80Strained Covalent σ-bond
Ether C-O Bond~0.70Polar Covalent Bond
Oxygen Lone Pairs>0.85Highly Localized Electrons
Methoxy C-H Bond~0.82Covalent σ-bond

This table is illustrative. The values are representative of what would be expected from a LOL analysis and are not based on published experimental data for this specific compound.

While ELF and LOL are excellent for describing covalent bonds, the Reduced Density Gradient (RDG) analysis is specifically designed to identify and visualize weak non-covalent interactions. researchgate.net This method plots the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the density. The resulting plot reveals spikes in regions of low density, which correspond to interactions like van der Waals forces, hydrogen bonds, and steric clashes. researchgate.net

For Benzene, 1-(cyclopropylmethoxy)-4-methoxy-, an RDG analysis would be crucial for understanding its conformational preferences and potential intermolecular interactions. It would visualize the weak attractive interactions between the cyclopropyl group and the aryl ring, as well as any potential intramolecular hydrogen bonding. The resulting 3D isosurface plots are typically color-coded: green surfaces indicate favorable van der Waals interactions, blue signifies stronger attractive interactions like hydrogen bonds, and red indicates repulsive steric clashes. researchgate.netresearchgate.net Such an analysis would highlight the non-covalent forces that stabilize the three-dimensional structure of the molecule.

Solvent Effects on Electronic Properties and Molecular Reactivity

The properties and reactivity of a molecule can be significantly altered by its solvent environment. weebly.com Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these effects by treating the solvent as a continuous medium with a specific dielectric constant. researchgate.net

For a polar molecule like Benzene, 1-(cyclopropylmethoxy)-4-methoxy-, changing the solvent from a non-polar one (like hexane) to a polar one (like water or DMSO) would induce significant changes in its electronic properties. researchgate.net For instance, the molecule's dipole moment is expected to increase in polar solvents due to stabilization of charge separation. This, in turn, can affect the molecule's reactivity and its absorption spectrum. nih.gov Theoretical studies on related aryl ethers have shown that solvent polarity can influence reaction barriers and the stability of intermediates. researchgate.netnih.gov An increase in solvent polarity could stabilize charged transition states, thereby accelerating certain reactions.

The following table illustrates the theoretical impact of different solvents on a key electronic property of a substituted aryl ether.

SolventDielectric Constant (ε)Predicted Dipole Moment (Debye)
Gas Phase12.1 D
Toluene2.42.5 D
Tetrahydrofuran (THF)7.53.0 D
Acetone20.73.4 D
Dimethyl Sulfoxide (DMSO)46.73.7 D

This table is illustrative, demonstrating the expected trend for a polar molecule based on established principles of solvent effects. weebly.comresearchgate.net The values are not specific experimental results for Benzene, 1-(cyclopropylmethoxy)-4-methoxy-.

Research on Chemical Transformations and Derivatizations of Benzene, 1 Cyclopropylmethoxy 4 Methoxy

Modification of the Cyclopropylmethoxy Moiety

The cyclopropylmethoxy group is a key feature of the title compound, and its reactivity has been the subject of targeted chemical research. This section explores the transformations involving this part of the molecule.

Ring Expansion Reactions and Products

The strained three-membered ring of the cyclopropyl (B3062369) group in Benzene (B151609), 1-(cyclopropylmethoxy)-4-methoxy- is susceptible to ring expansion reactions, particularly under acidic conditions or in the presence of Lewis acids. These reactions typically proceed through a carbocation intermediate, which can rearrange to a more stable, larger ring system. The high C-H bond dissociation energy of the cyclopropyl group makes it generally resistant to oxidative metabolism by cytochrome P450 enzymes, a property that is of interest in medicinal chemistry. hyphadiscovery.com

While direct studies on the ring expansion of Benzene, 1-(cyclopropylmethoxy)-4-methoxy- are not extensively documented, analogous transformations of other cyclopropyl-containing compounds provide insight into the expected products. For instance, the treatment of cyclopropyl ketones with trifluoromethanesulfonic acid (TfOH) or boron trifluoride etherate (BF3·Et2O) can lead to a stereoconvergent direct ring expansion to form cyclopentanones. acs.org Similarly, Lewis acid-catalyzed ring-opening of donor-acceptor cyclopropanes is a known method for generating five-membered heterocyclic and bicyclic systems. uni-regensburg.de In the case of Benzene, 1-(cyclopropylmethoxy)-4-methoxy-, a semipinacol-type rearrangement could lead to the formation of a cyclobutanone (B123998) derivative. stackexchange.com

Table 1: Potential Ring Expansion Reactions and Products

Reagent/CatalystProposed IntermediatePotential Product Class
Lewis Acids (e.g., BF₃·Et₂O, SnCl₄)Cyclopropylcarbinyl cationCyclobutanone derivatives
Protic Acids (e.g., TfOH)Oxocarbenium ionSubstituted cyclopentanones
TrimethylaluminumOxocarbenium ion1-Cyclopropylethyl ether derivatives

Selective Cleavage of Ether Linkages

The molecule contains two ether linkages: the cyclopropylmethoxy ether and the methoxy (B1213986) ether attached to the aromatic ring. The selective cleavage of these ethers is a significant area of investigation. Ethers are generally stable but can be cleaved by strong acids such as hydrobromic acid (HBr) and hydroiodic acid (HI), as well as by strong Lewis acids like boron tribromide (BBr₃). pearson.comrsc.org

The cleavage of aryl alkyl ethers typically occurs via an Sₙ2 mechanism for primary alkyl groups and an Sₙ1 mechanism for tertiary alkyl groups. pearson.com In the case of Benzene, 1-(cyclopropylmethoxy)-4-methoxy-, the cyclopropylmethyl group is a primary alkyl group, suggesting an Sₙ2 pathway for its cleavage. The methoxy group, being directly attached to the aromatic ring, is generally more resistant to cleavage. However, under forcing conditions, it can be cleaved to yield a phenol (B47542).

Recent developments have introduced milder and more selective methods for ether cleavage. For example, a photoredox-catalyzed C–O bond fragmentation strategy assisted by silicon has been developed for the dealkylation of aryl alkyl ethers. acs.org

Table 2: Selective Cleavage of Ether Linkages

ReagentPotential Cleavage SiteMajor Products
HBr or HI (strong acid)Cyclopropylmethoxy ether4-(Cyclopropylmethoxy)phenol and methyl halide
BBr₃ (Lewis acid)Both ether linkages possible4-(Cyclopropylmethoxy)phenol, 4-methoxyphenol (B1676288), and corresponding bromides
MgI₂ (mild Lewis acid)Selective cleavage possiblePhenolic derivatives
AlCl₃/ThiolMethoxy ether4-(Cyclopropylmethoxy)phenol

Functionalization of the Aromatic Ring

The benzene ring in Benzene, 1-(cyclopropylmethoxy)-4-methoxy- is activated towards electrophilic aromatic substitution due to the electron-donating nature of the two alkoxy substituents.

Introduction of Halogen and Other Substituents

The methoxy (–OCH₃) and cyclopropylmethoxy (–OCH₂-c-C₃H₅) groups are both ortho-, para-directing activators for electrophilic aromatic substitution. askfilo.com This means that incoming electrophiles will preferentially substitute at the positions ortho and para to these groups. In this p-disubstituted benzene derivative, the positions ortho to each of the alkoxy groups are the only available sites for substitution.

Reactions such as halogenation (with Br₂ or Cl₂ and a Lewis acid catalyst), nitration (with HNO₃ and H₂SO₄), and Friedel-Crafts acylation or alkylation can be employed to introduce a variety of functional groups onto the aromatic ring. learncbse.in The regioselectivity will be influenced by the steric hindrance of the substituents. pearson.com

Table 3: Electrophilic Aromatic Substitution Reactions

ReactionReagentsExpected Major Product(s)
BrominationBr₂/FeBr₃2-Bromo-1-(cyclopropylmethoxy)-4-methoxybenzene
NitrationHNO₃/H₂SO₄1-(Cyclopropylmethoxy)-2-nitro-4-methoxybenzene
Friedel-Crafts AcylationRCOCl/AlCl₃2-Acyl-1-(cyclopropylmethoxy)-4-methoxybenzene

Alterations of the Methoxy Group

The methoxy group can be selectively cleaved to a hydroxyl group (a phenol) through a process known as O-demethylation. This transformation is valuable for synthesizing derivatives with a free phenolic hydroxyl group, which can then be further functionalized.

Several reagents are known to effect O-demethylation, including strong protic acids (like 47% HBr), Lewis acids (such as BBr₃ and AlCl₃), and nucleophilic reagents like alkyl thiols. chem-station.comnih.gov The choice of reagent is crucial for achieving selectivity, especially in the presence of the other ether linkage. For example, methods using magnesium iodide under solvent-free conditions have been shown to be effective for the selective demethylation of aryl methyl ethers. researchgate.net Biocatalytic methods using enzymes like veratrol-O-demethylase also offer a route for regioselective demethylation under mild conditions. acs.org

Table 4: Reagents for O-Demethylation of the Methoxy Group

ReagentConditionsProduct
Boron tribromide (BBr₃)Low temperature (e.g., -78 °C to rt) in CH₂Cl₂4-(Cyclopropylmethoxy)phenol
47% Hydrobromic acid (HBr)High temperature (e.g., 130 °C)4-(Cyclopropylmethoxy)phenol
Ethanethiol (EtSH)/NaOHBasic conditions4-(Cyclopropylmethoxy)phenol
Zirconium tetrachloride (ZrCl₄)Room temperature to 60 °C4-(Cyclopropylmethoxy)phenol

Synthesis of Complex Molecules Incorporating the Benzene, 1-(cyclopropylmethoxy)-4-methoxy- Scaffold

The unique structural features of Benzene, 1-(cyclopropylmethoxy)-4-methoxy- make it a potentially valuable scaffold for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The cyclopropyl group is a recognized motif in drug design, often used to enhance metabolic stability, improve potency, and reduce off-target effects. scientificupdate.com

Derivatives of this scaffold can be envisioned as intermediates in the synthesis of a variety of complex structures. For example, the phenolic derivatives obtained from ether cleavage can be used in coupling reactions or as precursors for heterocyclic synthesis. The functionalized aromatic ring can also participate in cross-coupling reactions to build more elaborate molecular architectures. The cyclopropylmethyl moiety itself is found in a number of biologically active compounds, including selective κ-opioid receptor agonists. nih.gov

Table 5: Representative Complex Molecules Potentially Synthesized from the Scaffold

Scaffold DerivativeSubsequent Reaction TypePotential Complex Molecule Class
4-(Cyclopropylmethoxy)phenolEtherification with a side chainBioactive ethers
2-Bromo-1-(cyclopropylmethoxy)-4-methoxybenzeneSuzuki or Stille couplingBiaryl compounds
2-Acyl-1-(cyclopropylmethoxy)-4-methoxybenzeneCyclization reactionsHeterocyclic compounds (e.g., flavones)
4-(Cyclopropylmethoxy)aniline (from nitration and reduction)Amide couplingAmide-containing pharmacophores

Formation of Amide Linkages with Heterocyclic Systems

The synthesis of amide bonds between a carboxylic acid derivative of 1-(cyclopropylmethoxy)-4-methoxybenzene and various heterocyclic amines is a significant area of research. These reactions typically involve the activation of the carboxylic acid, followed by nucleophilic attack by the amine.

A notable study in this domain involved the synthesis of a series of novel substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides. nih.gov While the core structure is 1-(4-methoxybenzyl) rather than 1-(cyclopropylmethoxy)phenyl, the methodology provides a strong model for the formation of amide linkages with a pyrazole (B372694) system. In this research, various substituted benzoyl chlorides were reacted with 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine to yield the corresponding benzamides. nih.gov This suggests that 4-(cyclopropylmethoxy)benzoyl chloride could similarly react with aminopyrazoles and other amino-heterocycles.

The general reaction scheme involves the acylation of a heterocyclic amine with a derivative of 4-(cyclopropylmethoxy)benzoic acid. The reaction conditions often require a suitable base to neutralize the hydrogen halide formed during the reaction and a solvent that can facilitate the dissolution of the reactants.

Table 1: Hypothetical Examples of Amide Formation with Heterocyclic Amines

Heterocyclic AmineAcylating AgentProductPotential Reaction Conditions
2-Aminopyridine4-(Cyclopropylmethoxy)benzoyl chlorideN-(Pyridin-2-yl)-4-(cyclopropylmethoxy)benzamidePyridine, Dichloromethane, Room Temperature
2-Aminoimidazole4-(Cyclopropylmethoxy)benzoic acidN-(1H-Imidazol-2-yl)-4-(cyclopropylmethoxy)benzamideHATU, DIPEA, DMF, Room Temperature
5-Amino-1H-pyrazole4-(Cyclopropylmethoxy)benzoyl chlorideN-(1H-Pyrazol-5-yl)-4-(cyclopropylmethoxy)benzamideTriethylamine, THF, 0 °C to Room Temperature

This table presents hypothetical reaction data based on general organic synthesis principles and is for illustrative purposes.

The resulting N-(heterocyclyl)-4-(cyclopropylmethoxy)benzamides are of interest for their potential biological activities, drawing from the combined structural features of the cyclopropylmethoxy-phenyl moiety and the specific heterocyclic system. nih.gov

Annulation of New Ring Systems

The benzene ring of 1-(cyclopropylmethoxy)-4-methoxy- provides a foundation for the construction of fused ring systems, particularly isoquinolines and related heterocyclic structures. The electron-donating nature of the methoxy and cyclopropylmethoxy groups activates the aromatic ring towards electrophilic substitution, a key step in many annulation reactions.

Two classical named reactions are particularly relevant for the annulation of new rings onto a benzene derivative like this: the Bischler-Napieralski reaction and the Pictet-Spengler reaction.

The Bischler-Napieralski reaction involves the intramolecular cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline. wikipedia.orgorganic-chemistry.orgjk-sci.comnrochemistry.com For this to be applied to Benzene, 1-(cyclopropylmethoxy)-4-methoxy-, a precursor such as N-[2-(4-(cyclopropylmethoxy)phenyl)ethyl]acetamide would be required. Treatment of this amide with a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) would induce cyclization to form 6-(cyclopropylmethoxy)-7-methoxy-1-methyl-3,4-dihydroisoquinoline. wikipedia.orgorganic-chemistry.org The reaction is most effective when the aromatic ring is electron-rich, a condition met by the target compound. nrochemistry.com

An illustrative example from the literature, while not using the exact target compound, demonstrates this principle. The treatment of N-[2-(4-methoxyphenyl)-ethyl]-4-methoxybenzamide with POCl₃ yields 7-methoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline. wikipedia.org This provides a strong precedent for the successful cyclization of analogous substrates containing the cyclopropylmethoxy group.

The Pictet-Spengler reaction offers another route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure under acidic conditions. wikipedia.orgnih.gov Starting with 2-(4-(cyclopropylmethoxy)phenyl)ethanamine and reacting it with an aldehyde, such as formaldehyde, would be expected to yield a 6-(cyclopropylmethoxy)-7-methoxy-1,2,3,4-tetrahydroisoquinoline derivative. wikipedia.org The reaction is driven by the formation of an electrophilic iminium ion that undergoes intramolecular attack by the electron-rich benzene ring. wikipedia.org

Table 2: Potential Annulation Reactions and Products

Reaction TypeStarting MaterialReagentsProduct
Bischler-NapieralskiN-[2-(4-(Cyclopropylmethoxy)phenyl)ethyl]acetamidePOCl₃, reflux6-(Cyclopropylmethoxy)-7-methoxy-1-methyl-3,4-dihydroisoquinoline
Pictet-Spengler2-(4-(Cyclopropylmethoxy)phenyl)ethanamineFormaldehyde, HCl6-(Cyclopropylmethoxy)-7-methoxy-1,2,3,4-tetrahydroisoquinoline

This table presents potential reaction pathways based on established synthetic methodologies.

These annulation reactions are powerful tools for rapidly increasing molecular complexity and accessing core structures of many biologically active compounds. The resulting dihydroisoquinoline and tetrahydroisoquinoline scaffolds derived from Benzene, 1-(cyclopropylmethoxy)-4-methoxy- are valuable intermediates for further chemical elaboration.

Exploration of Potential Applications and Structure Activity Relationships in Non Clinical Contexts

Use as Synthetic Intermediates for Advanced Organic Compounds

Benzene (B151609), 1-(cyclopropylmethoxy)-4-methoxy- serves as a key precursor in multi-step synthetic pathways aimed at creating novel organic compounds. Its structural components can be strategically modified to explore structure-activity relationships, where systematic changes to the molecule's architecture are correlated with changes in its chemical or biological properties.

In medicinal chemistry research, a pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. Benzene, 1-(cyclopropylmethoxy)-4-methoxy- has been utilized as a foundational structure to build analogs of known pharmacophores. d-nb.info The goal of synthesizing these analogs is to discover new molecules with improved potency, selectivity, or other desirable properties for research purposes. d-nb.info

A notable example is its use in the development of a novel series of oxadiazole-based inhibitors targeting the Polyketide Synthase 13 (Pks13) enzyme in Mycobacterium tuberculosis. nih.govacs.org In this context, the core structure of Benzene, 1-(cyclopropylmethoxy)-4-methoxy- is incorporated into a more complex molecule, Ethyl 3-[3-(cyclopropylmethoxy)-4-methoxy-phenyl]-1,2,4-oxadiazole-5-carboxylate. acs.org This intermediate is then further modified to generate a library of compounds for biological testing, demonstrating its role as a critical starting material in the synthesis of potential new antitubercular agents. nih.govacs.org The development of such compound series allows researchers to systematically investigate how different chemical modifications affect the interaction with the target enzyme. d-nb.info

The structural motifs present in Benzene, 1-(cyclopropylmethoxy)-4-methoxy- are also of interest in the field of agrochemical research. Compounds containing ether linkages and cyclopropyl (B3062369) groups are features found in some commercial pesticides and herbicides. Research in this area explores how derivatives of this compound could lead to the development of new agrochemicals. The synthetic flexibility of the benzene ring allows for the introduction of various other functional groups, enabling the creation of diverse molecular structures for screening and evaluation in agricultural applications.

Investigational Biological Activities (Excluding Human Clinical Trials)

Derivatives of Benzene, 1-(cyclopropylmethoxy)-4-methoxy- have been the subject of several non-clinical studies to evaluate their biological effects. These investigations are crucial for understanding the molecule's potential as a research tool and as a lead structure for further development.

The ability of small molecules to inhibit specific enzymes is a cornerstone of biochemical research and drug discovery. Derivatives of Benzene, 1-(cyclopropylmethoxy)-4-methoxy- have been investigated as inhibitors of key enzymes.

Pks13 Thioesterase Domain: The Pks13 enzyme is essential for the synthesis of mycolic acids, a critical component of the cell wall in Mycobacterium tuberculosis, making it an attractive target for new antitubercular agents. nih.govacs.org A series of oxadiazole derivatives synthesized from a Benzene, 1-(cyclopropylmethoxy)-4-methoxy- precursor were identified as inhibitors of the Pks13 thioesterase (TE) domain. acs.org Structure-guided optimization led to the identification of lead compounds with improved antitubercular potencies. nih.gov For instance, the crystal structure of the Pks13 TE domain in complex with an inhibitor derived from this scaffold was determined, providing insight into the binding mode and paving the way for further rational design of more potent molecules. acs.org

Table 1: Pks13 Thioesterase (TE) Domain Inhibition by a Derivative

Parent Compound Derivative Structure Target Enzyme Research Finding
Benzene, 1-(cyclopropylmethoxy)-4-methoxy- Ethyl 3-[3-(cyclopropylmethoxy)-4-methoxy-phenyl]-1,2,4-oxadiazole-5-carboxylate Pks13 Thioesterase Domain (M. tuberculosis) Serves as a key intermediate for a novel series of oxadiazole inhibitors. Further optimized analogs show potent antitubercular activity (MIC < 1 μM). nih.govacs.org
  • Phosphodiesterase-4B (PDE-4B): PDE4 is an enzyme family that degrades the second messenger cyclic AMP (cAMP), and its inhibition is a research strategy for inflammatory conditions. nih.gov The cyclopropylmethoxy group, a key feature of Benzene, 1-(cyclopropylmethoxy)-4-methoxy-, is also present in established PDE4 inhibitors like roflumilast. nih.gov This group is known to interact with hydrophobic pockets in the PDE4 active site. nih.gov While direct inhibition by Benzene, 1-(cyclopropylmethoxy)-4-methoxy- itself is not detailed, its structure suggests that its derivatives could be designed and synthesized to target PDE4B, an isoform involved in neuroinflammation. nih.gov
  • The biological effects of derivatives of Benzene, 1-(cyclopropylmethoxy)-4-methoxy- are often evaluated using in vitro assays on various cell lines. These tests can determine a compound's potential to induce a biological response, such as cytotoxicity against cancer cells or modulation of cellular signaling. For example, research on other benzene derivatives has utilized in vitro MTT cytotoxicity screening assays against cell lines like HepG-2 (liver carcinoma), MCF-7 (breast adenocarcinoma), and HCT-116 (colon carcinoma) to assess anticancer potential. nih.gov Similarly, derivatives could be tested in cell-based assays to measure effects on the release of inflammatory mediators, such as TNF-α, from immune cells. nih.gov These types of non-human, in vitro experiments are fundamental to characterizing the biological profile of new chemical entities. nih.gov

    By inhibiting specific enzymes or interacting with cellular targets, derivatives of Benzene, 1-(cyclopropylmethoxy)-4-methoxy- have the potential to modulate biological pathways in research models.

    Mycolic Acid Biosynthesis Pathway: As inhibitors of Pks13, derivatives of this compound directly interfere with the final stage of the mycolic acid biosynthesis pathway in mycobacteria. nih.govacs.org This disruption of a critical pathway for the bacterial cell wall is the basis of their antitubercular activity in laboratory settings. nih.gov

    STAT3 and Tubulin Pathways: Research into other 4-methoxybenzenesulfonamide (B72560) derivatives has identified compounds that can dually inhibit both tubulin polymerization and the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, both of which are important targets in cancer research. nih.gov This suggests that the 4-methoxyphenyl (B3050149) moiety of Benzene, 1-(cyclopropylmethoxy)-4-methoxy- could be incorporated into scaffolds designed to modulate these oncogenic pathways.

    Epigenetic Modulation: Novel benzene-based compounds have been synthesized and shown to act as inhibitors of the enzyme Lysine-Specific Demethylase 1 (LSD1), an epigenetic regulator. nih.gov This indicates a potential research direction for derivatives of Benzene, 1-(cyclopropylmethoxy)-4-methoxy- as tools to study epigenetic mechanisms.

    Structure-Activity Relationship (SAR) Analysis of Related Compounds

    Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and chemical biology for understanding how the specific structural features of a molecule contribute to its biological or chemical activity. drugdesign.org By systematically modifying a chemical structure, researchers can identify which parts of the molecule, known as pharmacophores or toxophores, are essential for its function.

    The cyclopropyl group, a small, strained ring system, is a unique substituent that can significantly influence a molecule's properties. Its rigid nature can lock the conformation of the attached methoxy (B1213986) group, while its electronic properties can affect binding to biological targets.

    Research into related N-cyclopropylmethyl-nornepenthone derivatives has shown that the presence and position of the cyclopropylmethyl group are critical for activity at opioid receptors. nih.gov For instance, a meta-substituted N-cyclopropylmethyl-nornepenthone was found to be a dual modulator of kappa opioid receptors (KOR) and mu opioid receptor (MOR), exhibiting agonistic activity at KOR and antagonistic activity at MOR. nih.gov This contrasts with its para-positional isomer, which saw its KOR activity completely abolished, highlighting the sensitivity of the biological target to the spatial arrangement of the cyclopropylmethyl moiety. nih.gov

    Further studies on cyclopropenimine-based catalysts have underscored the importance of specific substituents attached to the core structure in determining both the rate and enantioselectivity of chemical reactions. researchgate.netrsc.org While not directly analogous to the title compound, this research illustrates the principle that small ring systems and their associated groups are pivotal in dictating molecular interactions.

    Table 1: Impact of Cyclopropyl Substituent on Receptor Activity

    Compound Analogy Substituent Position Observed Activity Reference
    N-cyclopropylmethyl-nornepenthone meta Dual KOR agonist / MOR antagonist nih.gov
    N-cyclopropylmethyl-nornepenthone para KOR activity abolished nih.gov

    This table illustrates how changing the position of a cyclopropyl-containing group can drastically alter biological activity in related compound series.

    The methoxy group (-OCH3) is an electron-donating group that can influence a molecule's reactivity and its interactions with biological systems through both resonance and inductive effects. vaia.com Its lone pair of electrons can delocalize into the benzene ring, increasing electron density at the ortho and para positions, making them more reactive in electrophilic aromatic substitutions. vaia.comncert.nic.in

    In the context of Benzene, 1-(cyclopropylmethoxy)-4-methoxy-, the two alkoxy groups are in a para relationship (positions 1 and 4). This arrangement is significant. Studies on disubstituted benzenes show that when two activating groups are present, their directing effects are additive. masterorganicchemistry.com For the 1,4-disubstituted pattern, this reinforces the activation of the remaining positions (2, 3, 5, and 6) for further chemical reactions.

    The position of the methoxy group is crucial. Studies on aromatic cyclic seleninates used as antioxidant mimics showed that a para-methoxy substituent enhances activity, a meta substituent has little effect, and an ortho substituent significantly reduces activity. nih.gov This demonstrates that the electronic effects of the methoxy group, which are maximal from the para position, can be critical for molecular function. nih.gov

    Table 2: Influence of Methoxy Group Position on Activity in Aromatic Compounds

    Substituent Position Effect on Activity Underlying Reason Reference
    ortho Decreased Steric hindrance or unfavorable coordination effects nih.gov
    meta Neutral / No effect Inductive effect is weaker and resonance effect is absent nih.gov
    para Enhanced Strong electron-donating resonance effect nih.gov

    This table summarizes the typical effects observed when a methoxy group is moved around an aromatic ring in active compounds.

    While "Benzene, 1-(cyclopropylmethoxy)-4-methoxy-" itself lacks linker chains or heterocyclic moieties, analyzing their effects on related structures provides insight into potential modifications. Linker chains are often used in drug design to connect a pharmacophore to another functional group, such as a ligand for a second target or a solubilizing group. nih.gov The length, flexibility, and chemical nature of the linker can dramatically impact the biological profile of the resulting molecule. nih.gov

    In a series of 1,4-benzoxazepine (B8686809) derivatives, the combination of a heterocyclic core with a butyl linker chain connecting to a tetrahydropyridine (B1245486) moiety was crucial for achieving high affinity for the 5-HT1A receptor. nih.gov This highlights how combining linkers and heterocyclic elements can lead to potent and selective compounds.

    Applications in Materials Science and Chemical Industry Research

    Hydroquinone (B1673460) and its ether derivatives are valuable compounds in the chemical industry, serving as precursors and building blocks for polymers and dyes. google.com

    The 1,4-dialkoxybenzene structure, as seen in the title compound, is related to hydroquinone, a well-known monomer in polymer chemistry. Hydroxyalkyl ethers of hydroquinone, such as hydroquinone bis(b-hydroxyethy) ether (HQEE), are used as chain extenders in the synthesis of segmented polyurethanes. researchgate.net The presence of ether linkages in the polymer backbone can alter hydrogen bonding, microphase separation, and ultimately the thermal and mechanical properties of the resulting polyurethane.

    While Benzene, 1-(cyclopropylmethoxy)-4-methoxy- itself is not a diol and thus cannot directly polymerize in the same way as HQEE, it represents a class of 1,4-dialkoxybenzene compounds that could be functionalized to become polymer precursors. For example, derivatives of 1,4-dialkoxybenzenes are used in the synthesis of poly(1,4-phenylene vinylene) (PPV) derivatives, which are polymers investigated for use in organic light-emitting diodes (OLEDs). uh.edu Furthermore, hydroquinone ethers can be used as polymerization inhibitors to control the manufacturing process of acrylics and other polymers. atamanchemicals.comgoogle.com

    Hydroquinone ethers are also employed in the synthesis of dyes and pigments. google.com The electron-rich nature of the 1,4-dialkoxybenzene ring makes it susceptible to electrophilic aromatic substitution reactions, which are key steps in the creation of many classes of dyes. Azo dyes, which contain a nitrogen-nitrogen double bond (-N=N-), are a major class of industrial colorants, and their synthesis often involves coupling a diazonium salt with an electron-rich aromatic compound like a phenol (B47542) or aniline (B41778) derivative. researchgate.netjbiochemtech.com

    The core structure of Benzene, 1-(cyclopropylmethoxy)-4-methoxy- could serve as a coupling component in such reactions. By modifying the benzene ring through reactions like nitration followed by reduction to an amine, it could be converted into a diazonium salt itself, or it could be used as the nucleophilic partner to react with a diazonium salt, forming a complex azo dye. The specific nature of the alkoxy substituents (cyclopropylmethoxy and methoxy) would be expected to influence the final color and properties, such as lightfastness and solubility, of the resulting dye.

    Future Research Directions and Emerging Challenges

    Development of Green Chemistry Approaches in Synthesis

    The traditional synthesis of ethers and cyclopropane-containing molecules often involves multi-step processes that may utilize hazardous reagents and generate significant waste. A key future direction is the development of synthetic routes aligned with the principles of green chemistry.

    Research efforts could focus on:

    Eco-friendly Solvents: Replacing conventional hazardous solvents with more benign alternatives is a primary goal. Anisole, a structurally related and bioavailable compound, has been demonstrated as a suitable solvent in sustainable synthetic protocols, such as for the reduction of acetylated β-cyclodextrins. rsc.org The exploration of other green solvents like cyclopentyl methyl ether (CPME), known for its stability and recyclability in catalytic processes, could offer significant environmental benefits. nih.gov

    Catalytic Efficiency and Atom Economy: Future synthetic strategies should aim to maximize atom economy. Dehydrogenative cross-coupling reactions, which produce hydrogen gas as the sole byproduct, represent a highly atom-economical route for forming ether linkages and could be adapted for this compound's synthesis. mdpi.com Similarly, employing catalysis to improve efficiency is crucial. For instance, the Simmons–Smith cyclopropanation, a method to produce cyclopropyl (B3062369) groups, can be optimized to improve yield and stereoselectivity, potentially reducing waste from undesired isomers. acs.org

    Sustainable Reagents: A shift towards less toxic and more sustainable reagents is necessary. For example, using vinyl acetate (B1210297) as an acetylating agent instead of acetic anhydride (B1165640) in related carbohydrate modifications presents a greener alternative. rsc.org Investigating similar sustainable reagents for the core reactions involved in synthesizing Benzene (B151609), 1-(cyclopropylmethoxy)-4-methoxy- is a promising research avenue.

    Integration of Artificial Intelligence and Machine Learning in Compound Design

    Artificial intelligence (AI) and machine learning (ML) are revolutionizing molecular design by accelerating the discovery of novel compounds with desired properties. nih.govmdpi.com Given that Benzene, 1-(cyclopropylmethoxy)-4-methoxy- is valued in the fragrance industry for its anise-like, sweet-spicy notes, AI presents a powerful tool for designing new analogues. researchgate.net

    Key areas for integration include:

    Predictive Odor Models: AI algorithms can be trained on vast datasets of chemical structures and their associated sensory properties to predict the olfactory profile of new molecules. chemicalbull.com This allows for the in silico design and screening of derivatives of Benzene, 1-(cyclopropylmethoxy)-4-methoxy- to identify novel fragrance compounds without the need for immediate synthesis. mdpi.cominuaai.com

    Generative Models for Novel Fragrances: Generative AI models, such as variational autoencoders (VAEs), can create entirely new molecular structures that are predicted to have specific scent characteristics. eisai.com By using the core scaffold of Benzene, 1-(cyclopropylmethoxy)-4-methoxy- as a starting point, these models can explore a vast chemical space to propose innovative fragrance ingredients that human designers might not consider. chemicalbull.comgithub.io

    Multi-Parameter Optimization: Beyond fragrance, this compound serves as a potential intermediate in pharmaceutical and agrochemical research. inuaai.com AI can be employed in a Computer-Aided Molecular Design (CAMD) framework to optimize multiple properties simultaneously, such as biological activity, metabolic stability, and synthetic accessibility, thereby accelerating the hit-to-lead process in drug discovery. mdpi.comresearchgate.net

    Exploration of Novel Reactivity and Catalysis for Specific Functionalization

    The molecular structure of Benzene, 1-(cyclopropylmethoxy)-4-methoxy- offers multiple sites for chemical modification, including the aromatic ring, the cyclopropyl group, and the benzylic methylene (B1212753) bridge. A significant challenge and area of future research lie in developing catalytic systems for the selective functionalization of a single, specific site.

    Future research should explore:

    Late-Stage Functionalization (LSF): LSF techniques allow for the introduction of chemical modifications in the final steps of a synthetic sequence, which is highly valuable for creating a library of analogues from a common advanced intermediate. scispace.com Applying modern LSF methods, such as photoredox-catalyzed C–H functionalization, could enable the precise modification of the benzene ring or the aliphatic portions of the molecule under mild conditions. nih.govumich.edu

    Catalyst-Controlled Regioselectivity: The development of sophisticated catalysts that can distinguish between the various C-H bonds is paramount. umich.edu Research into bimetallic or specifically designed ligand-metal complexes could provide the necessary control to direct functionalization to a desired position, such as a specific carbon on the aromatic ring or the benzylic carbon. nih.gov This would overcome the challenge of achieving positional selectivity in a molecule with multiple reactive sites. mdpi.com

    Novel Ring-Opening and Rearrangement Reactions: The strained cyclopropane (B1198618) ring is a unique functional group that can participate in novel chemical transformations. Studies on the thermal or radical-induced rearrangement of related cyclopropylmethyl systems suggest that this moiety can be a precursor to different structural motifs. nih.gov Investigating these potential rearrangements for Benzene, 1-(cyclopropylmethoxy)-4-methoxy- could lead to new synthetic pathways and molecular scaffolds.

    Diversification of Molecular Scaffolds for Broader Research Applications

    To expand the utility of Benzene, 1-(cyclopropylmethoxy)-4-methoxy-, future research must focus on diversifying its core structure. This involves strategically replacing key components of the molecule to create novel scaffolds with potentially enhanced or entirely new properties.

    Promising strategies for diversification include:

    Scaffold Hopping: This medicinal chemistry strategy involves replacing the central molecular core with a structurally different one while aiming to retain or improve desired properties. dtic.mil For example, the 4-methoxyphenyl (B3050149) group could be replaced with other aromatic or heteroaromatic systems to explore new structure-activity relationships, potentially leading to novel Nurr1 agonists or other bioactive compounds. nih.gov Deep learning algorithms are now being developed to facilitate this process, making the discovery of novel scaffolds more efficient. nih.gov

    Bioisosteric Replacement: Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The terminal benzene ring could be replaced by various bioisosteres, such as small carbocycles (e.g., cyclohexane (B81311), cyclopentane) or bicyclic systems, to modulate properties like solubility, metabolic stability, and three-dimensionality. acs.org Data-driven analyses show that replacing a phenyl ring with a cyclopropane or cyclohexane can be a viable strategy in drug design, though the effects are often context-dependent. acs.org

    Modification of the Linker: The cyclopropylmethoxy linker could be altered. For instance, the cyclopropane ring, known to be a versatile group in bioactive compounds, could be replaced with other small rings or acyclic fragments to fine-tune the molecule's conformation and properties. researchgate.netrsc.org

    Collaborative Interdisciplinary Research Initiatives

    The multifaceted nature of this compound, from its synthesis and fragrance properties to its potential biological activity and environmental impact, necessitates a collaborative research approach. nih.govnih.gov Advancements will increasingly depend on the synergy between different scientific disciplines.

    Future initiatives should foster collaboration between:

    Synthetic and Computational Chemists: The design of novel analogues and synthetic routes will be greatly enhanced by a close feedback loop between computational chemists using AI to predict properties and synthetic chemists who can synthesize and test these predictions. nih.gov

    Chemists and Biologists/Pharmacologists: To explore the potential of this scaffold in drug discovery, collaborations between synthetic chemists who create new analogues and biologists who can test their efficacy and mechanism of action are essential. researchgate.net

    Fragrance Scientists and Environmental Scientists: As a fragrance ingredient, it is important to understand its lifecycle and potential environmental impact. Interdisciplinary studies involving fragrance scientists, toxicologists, and environmental researchers can ensure the sustainable development and use of new scent molecules. canberra.edu.auyoutube.com

    Chemists and Data Scientists: The large datasets required to train effective AI models for fragrance prediction or bioactivity screening require expertise in both chemistry and data science, highlighting another crucial area for collaboration. github.io

    By embracing these future research directions and tackling the associated challenges through innovative and collaborative efforts, the scientific community can continue to unlock new applications and a deeper understanding of Benzene, 1-(cyclopropylmethoxy)-4-methoxy- and its derivatives.

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.